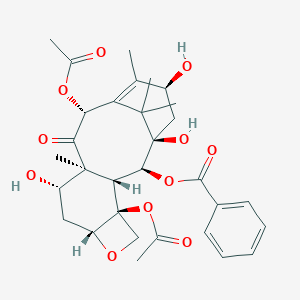
Baccatin III
Descripción general
Descripción
Baccatina III es un compuesto natural que se aisló del árbol tejo (especies de Taxus). Es un precursor crucial en la vía de biosíntesis del paclitaxel, un fármaco anticancerígeno ampliamente utilizado . Baccatina III es conocida por su compleja estructura molecular, que incluye múltiples grupos hidroxilo y un anillo oxetano .
Aplicaciones Científicas De Investigación
Baccatina III tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología y la medicina . Sirve como un intermedio clave en la producción semisintética de paclitaxel, que se utiliza en el tratamiento de varios tipos de cáncer, incluidos los cánceres de mama, pulmón y ovario . Además, Baccatina III se utiliza en estudios relacionados con la biosíntesis de productos naturales complejos y el desarrollo de nuevos agentes anticancerígenos .
Mecanismo De Acción
El principal mecanismo de acción de Baccatina III implica su papel como precursor del paclitaxel . El paclitaxel ejerce sus efectos estabilizando los microtúbulos, lo que inhibe la división celular e induce la apoptosis en las células cancerosas . Los objetivos moleculares incluyen la tubulina, una proteína que forma el marco estructural de los microtúbulos .
Compuestos similares:
10-Desacetilbaccatina III: Otro precursor en la vía de biosíntesis del paclitaxel.
Taxadieno: Un intermedio temprano en la biosíntesis de taxanos.
Singularidad: Baccatina III es única debido a su papel específico en la biosíntesis del paclitaxel y su compleja estructura molecular, que incluye múltiples grupos funcionales que son esenciales para la actividad del paclitaxel . A diferencia de otros compuestos similares, Baccatina III participa directamente en los pasos finales de la síntesis del paclitaxel, lo que la convierte en un intermedio crucial .
Análisis Bioquímico
Biochemical Properties
Baccatin III interacts with a key enzyme of 10-deacetylthis compound-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylthis compound into this compound in taxol biosynthesis .
Cellular Effects
This compound has been evaluated and compared for its cytotoxic properties in different human cancer cell lines, namely human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431) and human liver cancer cells (HepG2) . Among the various cancer lines tested, HeLa was more susceptible to this compound with IC 50 of 4.30 µM while IC 50 values for A549, A431 and HepG2 ranged from 4 to 7.81 µM .
Molecular Mechanism
This compound shows G2/M phase cell cycle arrest, production of reactive oxygen species and depolarised mitochondrial membrane potential . In addition, annexin V-FITC staining was performed which showed the apoptotic cell death of HeLa cells, when treated with this compound .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of Taxol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Baccatina III se puede sintetizar a partir de 10-desacetilbaccatina III a través de una reacción de transferencia de acilo catalizada por la enzima 10-desacetilbaccatina III-10-O-acetiltransferasa . Esta reacción normalmente requiere condiciones como un ambiente ligeramente ácido y la presencia de acetil-CoA como cofactor .
Métodos de producción industrial: La producción industrial de Baccatina III a menudo implica la extracción de fuentes renovables como las agujas de tejo, seguida de biotransformación in situ de células completas . Este método integra la extracción de 10-desacetilbaccatina III y su conversión a Baccatina III utilizando cepas microbianas diseñadas para expresar las enzimas necesarias .
Tipos de reacciones:
Oxidación: Baccatina III puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción pueden modificar el anillo oxetano y otros grupos funcionales.
Sustitución: Las reacciones de sustitución a menudo involucran los grupos acetilo, lo que lleva a varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Las reacciones de acetilación suelen utilizar anhídrido acético en presencia de una base como la piridina.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Baccatina III, que pueden procesarse aún más para producir paclitaxel .
Comparación Con Compuestos Similares
10-Deacetylbaccatin III: Another precursor in the paclitaxel biosynthesis pathway.
Taxadiene: An early intermediate in the biosynthesis of taxanes.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel and its complex molecular structure, which includes multiple functional groups that are essential for the activity of paclitaxel . Unlike other similar compounds, this compound is directly involved in the final steps of paclitaxel synthesis, making it a critical intermediate .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-93-2 | |
| Record name | Baccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baccatin III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)






